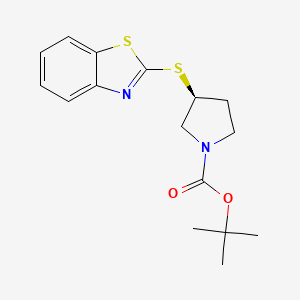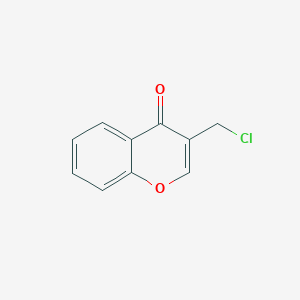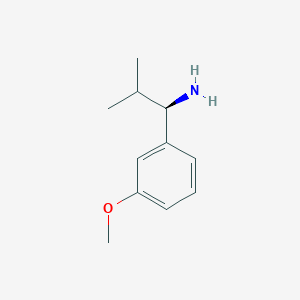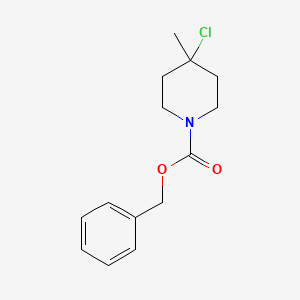![molecular formula C8H10O2 B13979411 6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol](/img/structure/B13979411.png)
6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol is a chemical compound with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of an ethynyl group and an oxaspiro ring makes this compound particularly interesting for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol can be achieved through several methods. One common approach involves the reaction of a suitable precursor with ethynylating agents under controlled conditions. For instance, the compound can be synthesized by reacting 2-oxaspiro[3.3]heptan-6-one with ethynyl magnesium bromide in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce ethyl-substituted compounds .
Applications De Recherche Scientifique
6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular processes .
Comparaison Avec Des Composés Similaires
2-Oxaspiro[3.3]heptan-6-ol: This compound shares the spirocyclic structure but lacks the ethynyl group.
6-Trimethylsilyl-2-oxaspiro[3.3]heptan-6-ol: This compound features a trimethylsilyl group instead of an ethynyl group.
Uniqueness: 6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H10O2 |
|---|---|
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
6-ethynyl-2-oxaspiro[3.3]heptan-6-ol |
InChI |
InChI=1S/C8H10O2/c1-2-8(9)3-7(4-8)5-10-6-7/h1,9H,3-6H2 |
Clé InChI |
OHAZHZLWVDLRGG-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(CC2(C1)COC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)
![1-Azabicyclo[3.3.3]undecane](/img/structure/B13979374.png)






